

# Spectroscopic Profile of 4-Methoxyindole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-methoxyindole**, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

# **Spectroscopic Data Summary**

The empirical formula for **4-Methoxyindole** is C<sub>9</sub>H<sub>9</sub>NO, with a molecular weight of 147.17 g/mol .[1][2] The following tables summarize the key quantitative data from <sup>1</sup>H NMR and Mass Spectrometry analyses.

# <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-methoxyindole** was acquired in deuterated chloroform (CDCl<sub>3</sub>) on a 400 MHz instrument. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.07	br s	1H	N-H
7.108	t, J=8.0 Hz	1H	Ar-H
7.043	d, J=8.0 Hz	1H	Ar-H
6.978	t, J=2.8 Hz	1H	Ar-H
6.651	d, J=8.0 Hz	1H	Ar-H
6.523	dd, J=2.8, 1.6 Hz	1H	Ar-H
3.942	S	3H	OCH <sub>3</sub>

br s: broad singlet, t: triplet, d: doublet, dd: doublet of doublets, s: singlet

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental <sup>13</sup>C NMR peak data for **4-Methoxyindole** were not available in the aggregated search results. However, analysis of the structure suggests the presence of nine distinct carbon signals. A typical <sup>13</sup>C NMR spectrum would show signals for the aromatic carbons, the carbons of the indole ring, and the methoxy carbon.

#### Infrared (IR) Spectroscopy

A specific experimental peak list for the infrared spectrum of **4-Methoxyindole** was not available in the search results. However, based on its functional groups, the following characteristic absorption bands are expected:



Wavenumber Range (cm <sup>-1</sup> )	Bond Vibration	Functional Group	Intensity
3500 - 3300	N-H stretch	Indole N-H	Medium
3100 - 3000	C-H stretch	Aromatic C-H	Medium
2950 - 2850	C-H stretch	Aliphatic C-H (in OCH₃)	Medium
1600 - 1475	C=C stretch	Aromatic ring	Medium-Weak
1300 - 1000	C-O stretch	Aryl ether	Strong

## Mass Spectrometry (MS)

The mass spectrum of **4-methoxyindole** was obtained by electron ionization (EI). The table below lists the major fragments observed, with their corresponding mass-to-charge ratio (m/z) and relative intensity.

m/z	Relative Intensity (%)
147.0	100.0
148.0	10.3
132.0	86.5
133.0	8.2
116.0	11.3
104.0	50.1
89.0	7.3
77.0	11.9

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic analyses cited.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A sample of **4-methoxyindole** (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.
- Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for acquisition include a pulse angle of 90° and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced. Integration of the peaks in the <sup>1</sup>H NMR spectrum is performed to determine the relative number of protons.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like 4-methoxyindole, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the infrared beam path, and the



sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

 Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm<sup>-1</sup>).

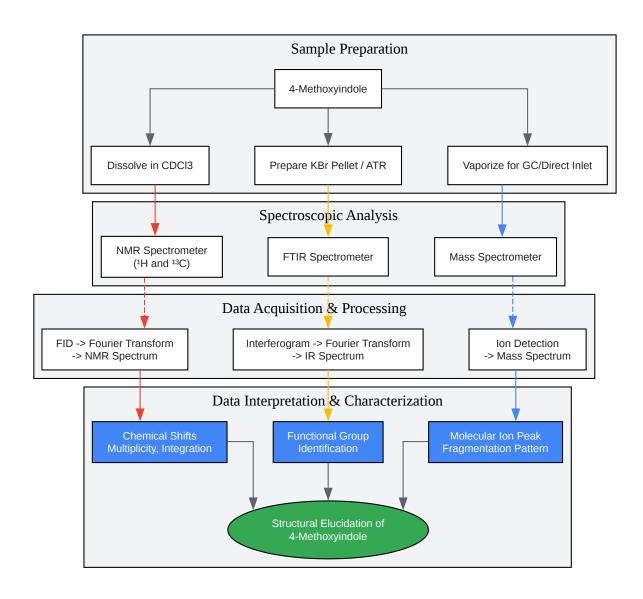
#### Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
  direct insertion probe for a solid sample or after separation by gas chromatography (GCMS).
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
  or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

#### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-methoxyindole**.





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Caption: Workflow for Spectroscopic Analysis of **4-Methoxyindole**.

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#### References

- 1. 4-Methoxyindole(4837-90-5) 13C NMR [m.chemicalbook.com]
- 2. Bioregistry Spectral Database for Organic Compounds [bioregistry.io]
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